molecular formula C10H8F4O3 B1401353 3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid CAS No. 1261828-37-8

3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid

Cat. No.: B1401353
CAS No.: 1261828-37-8
M. Wt: 252.16 g/mol
InChI Key: OXUSROHJYYUZSB-UHFFFAOYSA-N
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Description

3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid is an organic compound characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-5-(trifluoromethoxy)benzene.

    Grignard Reaction: The benzene derivative undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding phenylmagnesium bromide intermediate.

    Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide to yield the desired propionic acid derivative.

    Purification: The final product is purified through recrystallization or chromatography to obtain high purity this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The propionic acid moiety can undergo oxidation to form corresponding carboxylates or reduction to yield alcohols.

    Coupling Reactions: The phenyl ring can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylates.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It may influence signaling pathways involved in inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-Fluoro-5-(trifluoromethoxy)phenyl]acetic acid
  • 3-[3-Fluoro-5-(trifluoromethoxy)phenyl]butyric acid
  • 3-[3-Fluoro-5-(trifluoromethoxy)phenyl]valeric acid

Uniqueness

3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid is unique due to its specific combination of fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These properties include enhanced lipophilicity, metabolic stability, and potential bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[3-fluoro-5-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O3/c11-7-3-6(1-2-9(15)16)4-8(5-7)17-10(12,13)14/h3-5H,1-2H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUSROHJYYUZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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